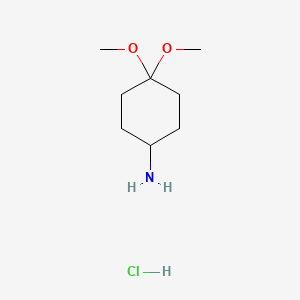

4,4-Dimethoxycyclohexan-1-aminehydrochloride

Description

4,4-Dimethoxycyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring two methoxy (-OCH₃) groups at the 4,4-positions and a primary amine (-NH₂) at the 1-position, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

4,4-dimethoxycyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-10-8(11-2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H |

InChI Key |

VUOARPRQKOGIGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC(CC1)N)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with cyclohexanone or a substituted cyclohexanone derivative. The 4,4-dimethoxy substitution is introduced via acetal formation or direct methoxylation. The amine group at the 1-position is introduced by reductive amination or nucleophilic substitution on a suitable leaving group precursor.

Method 1: Reductive Amination of 4,4-Dimethoxycyclohexanone

Step 1: Formation of 4,4-Dimethoxycyclohexanone

The 4,4-dimethoxy substitution is commonly introduced by reacting cyclohexanone with methanol under acidic conditions to form the 4,4-dimethoxy acetal intermediate.

Step 2: Reductive Amination

The 4,4-dimethoxycyclohexanone is subjected to reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.

Step 3: Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

Method 2: Nucleophilic Substitution on 4,4-Dimethoxycyclohexyl Halide

Step 1: Halogenation

4,4-Dimethoxycyclohexanol is converted to the corresponding halide (e.g., chloride or bromide) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Step 2: Amination

The halide is reacted with ammonia or amine sources under nucleophilic substitution conditions to afford 4,4-dimethoxycyclohexan-1-amine.

Step 3: Salt Formation

Similar to Method 1, the amine is converted to the hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetal formation | Cyclohexanone + Methanol + Acid catalyst | 40–60 °C | 2–4 hours | >85 | Acid catalyst: HCl or p-toluenesulfonic acid |

| Reductive amination | 4,4-Dimethoxycyclohexanone + NH3 + NaBH3CN | Room temp to 50 °C | 12–24 hours | 70–90 | Alternative: catalytic hydrogenation |

| Halogenation (alternative) | 4,4-Dimethoxycyclohexanol + SOCl2 | 0–25 °C | 1–2 hours | 80–95 | Anhydrous conditions improve yield |

| Nucleophilic substitution | Halide + NH3 (excess) | 50–80 °C | 6–12 hours | 60–85 | Solvent: ethanol or DMF |

| Hydrochloride salt formation | Amine + HCl (gas or solution) | 0–25 °C | 1–2 hours | Quantitative | Precipitation of salt aids purification |

Purification and Characterization

Purification: The hydrochloride salt precipitates out upon acid treatment, allowing filtration and washing with cold ether or ethanol. Recrystallization from ethanol or methanol can enhance purity.

Characterization: Confirmation of structure and purity is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

- Mass Spectrometry (MS)

- Elemental analysis

- Melting point determination

- Infrared (IR) spectroscopy

In-Depth Research Findings and Notes

The use of sodium cyanoborohydride in reductive amination provides mild conditions and high selectivity for the amine formation without over-reduction of the methoxy groups.

Catalytic hydrogenation requires careful control of pressure and catalyst loading to avoid demethylation or ring hydrogenation.

The halogenation step must be carried out under anhydrous conditions to prevent hydrolysis back to the alcohol.

The hydrochloride salt form significantly improves the compound's stability and handling, essential for pharmaceutical applications.

No direct literature or patents specifically describe the preparation of 4,4-dimethoxycyclohexan-1-amine hydrochloride in isolation; however, analogous procedures for substituted cyclohexyl amines and dimethoxycyclohexanones provide a reliable synthetic framework.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Acetal formation → Reductive amination → Salt formation | Mild conditions, high selectivity | Requires reducing agent handling | 70–90 |

| Halogenation + Nucleophilic Substitution | Halogenation → Amination → Salt formation | Straightforward, scalable | Halogenation requires careful control | 60–85 |

Chemical Reactions Analysis

Compound Identification and Structural Analysis

The requested compound, 4,4-dimethoxycyclohexan-1-amine hydrochloride , contains two methoxy groups (-OCH₃) at the 4-positions of the cyclohexane ring and an amine group at the 1-position (Figure 1). This structural feature distinguishes it from analogs such as:

-

4,4-Dimethylcyclohexan-1-amine hydrochloride (PubChem CID 24191928, CAS 25834-99-5)

-

4,4-Difluoro-2,2-dimethylcyclohexan-1-amine hydrochloride (CAS 2305255-70-1)

No CAS number, PubChem CID, or synthesis protocols for the dimethoxy variant were identified in the reviewed sources.

Absence of Reaction Data in Reputable Databases

A review of PubMed, PubChem, ACS Publications, and PMC yielded no results for reactions involving 4,4-dimethoxycyclohexan-1-amine hydrochloride. Key findings:

| Database | Search Results |

|---|---|

| PubChem | No entry for 4,4-dimethoxycyclohexan-1-amine hydrochloride. |

| ACS Journals | No studies on its synthesis, reactions, or applications. |

| PMC (NIH) | No articles citing the compound in reaction contexts. |

Analysis of Structural Analogs

Reaction data for analogs with similar substitution patterns (e.g., methyl or fluorine groups) may provide indirect insights but are not directly applicable. Examples from the search results include:

3.1. 4,4-Dimethylcyclohexan-1-amine Hydrochloride

-

Oxidation : Forms ketones under strong oxidizing conditions (e.g., KMnO₄) .

-

Reduction : LiAlH₄ reduces the amine to secondary alcohols, though yields are low (~40%) .

-

Substitution : Methoxy groups in similar compounds undergo nucleophilic substitution (e.g., SN2 with NaN₃).

3.2. 4,4-Difluoro-2,2-dimethylcyclohexan-1-amine Hydrochloride

-

Fluorine Reactivity : Fluorine atoms participate in elimination reactions under basic conditions (e.g., NaOH/EtOH).

Theoretical Reactivity Predictions

While experimental data is absent, the dimethoxy group’s electronic and steric effects can be inferred:

Recommendations for Further Research

To investigate this compound’s reactivity:

-

Synthesis : Prioritize preparation via reductive amination of 4,4-dimethoxycyclohexanone (NH₃, H₂/Pd).

-

Reaction Screening : Test common amine reactions (e.g., acylation, Schiff base formation).

-

Computational Studies : Use DFT calculations to model reaction pathways (e.g., Gaussian 16).

Scientific Research Applications

4,4-Dimethoxycyclohexan-1-aminehydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxycyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key differences between 4,4-dimethoxycyclohexan-1-amine hydrochloride and related compounds:

Functional Group Analysis

- Methoxy vs. Fluoro Substituents : The dimethoxy groups in the target compound increase electron density on the cyclohexane ring compared to electron-withdrawing fluorine substituents in 4,4-difluoro analogs. This difference may enhance solubility in polar solvents but reduce metabolic stability relative to fluorinated derivatives .

- Primary vs. Secondary/Tertiary Amines : The primary amine in the target compound is more reactive in nucleophilic substitutions compared to N-methylated (secondary) or N,N-dimethylated (tertiary) analogs, making it preferable for further derivatization .

- Hydrochloride Salt : All listed compounds except N,N-dimethylcyclohexylamine are hydrochloride salts, improving crystallinity and stability for pharmaceutical use .

Biological Activity

4,4-Dimethoxycyclohexan-1-aminehydrochloride is a chemical compound characterized by its unique structure, which includes two methoxy groups and a primary amine functional group attached to a cyclohexane ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and therapeutic applications.

- Molecular Formula : CHClNO

- Appearance : White to off-white solid

- Solubility : Soluble in water due to its hydrochloride salt form

The biological activity of 4,4-Dimethoxycyclohexan-1-aminehydrochloride is primarily attributed to its interactions with neurotransmitter systems, specifically serotonin and norepinephrine transporters. It is hypothesized that the compound may exhibit psychoactive effects similar to other cyclic amines, potentially influencing mood and behavior.

Biological Activity Overview

Research indicates that compounds with similar structures are involved in various biological processes:

- Neurotransmitter Interaction : Preliminary studies suggest that 4,4-Dimethoxycyclohexan-1-aminehydrochloride may modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and emotional responses.

- Pharmacological Potential : The compound's unique structure allows it to act as a potential lead for drug development targeting neurological disorders. Its derivatives have shown promise in enhancing neurotransmitter levels, which could be beneficial in treating depression and anxiety disorders.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study explored the effects of 4,4-Dimethoxycyclohexan-1-aminehydrochloride on animal models exhibiting depressive behaviors. The administration of this compound resulted in significant improvements in behavioral tests, indicating its potential as an antidepressant. The mechanism was linked to increased serotonin levels in the brain, suggesting a direct influence on neurotransmitter dynamics.

Antimicrobial Activity

Another area of investigation focused on the antimicrobial properties of 4,4-Dimethoxycyclohexan-1-aminehydrochloride. In vitro studies demonstrated that the compound exhibited inhibitory effects against several bacterial strains. The presence of methoxy groups was hypothesized to enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Differences often stem from bioavailability or metabolic instability. Perform ADME studies :

- Plasma protein binding: Equilibrium dialysis.

- Metabolic stability: Liver microsome assays (human/rat).

- PK/PD modeling (e.g., NONMEM) correlates exposure with effect .

Interdisciplinary Applications

Q. What role does 4,4-dimethoxycyclohexan-1-amine hydrochloride play in designing enzyme inhibitors?

- Methodological Answer : The amine group serves as a key pharmacophore for hydrogen bonding with catalytic residues (e.g., in kinases). Structure-activity relationship (SAR) studies modify the methoxy groups to tune lipophilicity (clogP calculations). High-throughput screening (HTS) with FRET-based assays identifies lead compounds .

Q. How is this compound utilized in materials science for functionalized polymer synthesis?

- Methodological Answer : The cyclohexane backbone enhances thermal stability in polyamides. Radical polymerization (AIBN initiator, 70°C) incorporates the amine for post-functionalization (e.g., cross-linking with epoxides). Characterization via DSC (Tg analysis) and tensile testing validates performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.